REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.Cl.[CH2:5]1[CH2:9]O[CH2:7][CH2:6]1>>[CH:6]([C:5]1[CH:9]=[CH:7][C:6]([CH2:2][CH2:1][OH:3])=[CH:5][CH:9]=1)=[CH2:7]
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Keep stir at 0° C. for one more hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a VP-MgCl solution as prepared in Example 12 of this section
|
Type
|
ADDITION
|
Details
|
The solution was added via additional funnel over one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred for an additional 1 h at 0° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted two times with 100 mL of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The diethyl ether was removed by vacuum evaporation at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(=C)C1=CC=C(C=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |